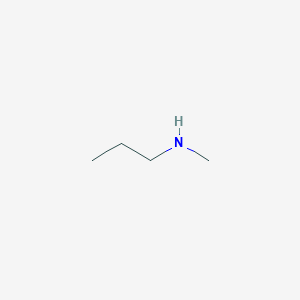

N-Methylpropylamine

Description

Properties

IUPAC Name |

N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWISOJSERXQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211760 | |

| Record name | N-Methyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-N-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

141.0 [mmHg] | |

| Record name | N-Methyl-N-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-35-0 | |

| Record name | N-Methyl-N-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 627-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1H32H1QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylpropylamine: A Comprehensive Technical Guide

CAS Number: 627-35-0

This technical guide provides an in-depth overview of N-Methylpropylamine, a secondary amine with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1] It is an organic compound classified as a secondary amine, with a methyl and a propyl group attached to the nitrogen atom.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [1][2] |

| Molecular Weight | 73.14 g/mol | [2][3] |

| CAS Number | 627-35-0 | [1][2] |

| Boiling Point | 61-63 °C | [4] |

| Density | 0.713 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.394 | [4] |

| Flash Point | -32 °C (-25.6 °F) - closed cup | [5] |

| Solubility | Soluble in water. | [1] |

| pKa | 10.76 ± 0.10 (Predicted) |

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[6]

GHS Hazard Statements:

GHS Pictograms:

Flame, Corrosive

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include wearing protective gloves, protective clothing, eye protection, and face protection.[7] Keep the container tightly closed and in a well-ventilated place.[7] In case of fire, use CO2, dry chemical, or foam for extinction.[7]

Synthesis and Purification

This compound is primarily synthesized through the reductive amination of propanal with methylamine. This common method for creating secondary amines involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example based on general procedures for reductive amination.

Materials:

-

Propanal

-

Methylamine (e.g., 40% solution in water or 2M in methanol)

-

Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, dissolve propanal in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled propanal solution while stirring. The reaction mixture is typically stirred for several hours to form the imine intermediate.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several more hours or overnight.

-

Quench the reaction by slowly adding water or a dilute acid solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Distillation

Due to its relatively low boiling point, this compound can be effectively purified by fractional distillation.

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (61-63 °C).

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent). Carrier Gas: Helium. Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or methanol). Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C. MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl and propyl groups. Expected chemical shifts (in CDCl₃) would be approximately:

-

A triplet for the methyl group of the propyl chain.

-

A sextet for the methylene group adjacent to the methyl group in the propyl chain.

-

A triplet for the methylene group attached to the nitrogen.

-

A singlet for the methyl group attached to the nitrogen.

-

A broad singlet for the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1] Its primary application lies in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is a key intermediate for the production of various active pharmaceutical ingredients and pesticides.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Biological Activity and Metabolism

While the primary role of this compound is as a synthetic intermediate, some studies have explored the metabolism of related short-chain amines. For instance, research on the metabolism of n-propylamine in certain bacteria has shown it can be metabolized via the methylmalonyl-succinate pathway. However, specific signaling or metabolic pathways for this compound in mammals are not well-documented in publicly available literature. Its structural similarity to some biogenic amines suggests potential interactions with amine receptors or enzymes, but this remains an area for further investigation. The nitrosated derivative, N-nitrosomethylpropylamine, has been studied for its carcinogenic properties.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. fishersci.com [fishersci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

N-Methylpropylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on N-Methylpropylamine, a secondary amine utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its basic nature, owing to the amine functional group, allows it to readily participate in nucleophilic substitutions and acid-base reactions.[1]

Chemical Identity and Properties

This compound is an organic compound featuring a methyl group and a propyl group attached to a nitrogen atom.[1] It is also known by synonyms such as N-methyl-n-propylamine and N-methylpropan-1-amine.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H11N | PubChem[2], CymitQuimica[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 73.14 g/mol | PubChem[2], Santa Cruz Biotechnology[3], ChemicalBook[4] |

| IUPAC Name | N-methylpropan-1-amine | PubChem[2] |

| CAS Number | 627-35-0 | PubChem[2], Santa Cruz Biotechnology[3] |

| Density | 0.713 g/mL at 25 °C | Sigma-Aldrich, ChemBK[5] |

| Boiling Point | 61-63 °C | Sigma-Aldrich, ChemBK[5] |

| Refractive Index | n20/D 1.394 | Sigma-Aldrich, ChemBK[5] |

Structural Information

To illustrate the relationship between the molecular formula and its structure, the following diagram outlines the connectivity of the atoms.

References

An In-depth Technical Guide to the Synthesis of N-Methylpropylamine from Propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of N-methylpropylamine from propanal, focusing on the widely utilized reductive amination pathway. The document provides a comprehensive overview of the reaction, including the core chemical transformation, experimental protocols, and quantitative data to support reproducibility and optimization.

Core Synthesis Pathway: Reductive Amination

The primary and most efficient method for the synthesis of this compound from propanal is through a one-pot reductive amination reaction. This process involves two key steps:

-

Imine Formation: Propanal reacts with methylamine in a nucleophilic addition-elimination reaction to form an unstable N-propylidenemethanamine (an imine or Schiff base) intermediate.

-

Reduction: The intermediate imine is then reduced in situ to the stable secondary amine, this compound.

This pathway is favored for its high selectivity and the ability to be performed under relatively mild conditions, making it a cornerstone in amine synthesis.[1][2]

Experimental Protocol

The following protocol is adapted from a general method for the reductive amination of aldehydes developed by Bhattacharyya, which has proven effective for a range of carbonyl compounds.[3][4] This procedure utilizes titanium(IV) isopropoxide as a Lewis acid and water scavenger to facilitate imine formation, followed by reduction with sodium borohydride.[3][4]

Materials:

-

Propanal

-

Methylamine solution (e.g., in methanol or ethanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride

-

Anhydrous ethanol or methanol

-

Diethyl ether

-

Aqueous ammonia (2M)

-

Magnesium sulfate or sodium sulfate (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon) is recommended

Procedure:

-

In a round-bottom flask under an inert atmosphere, combine a solution of methylamine in anhydrous ethanol or methanol with propanal.

-

To this stirring solution, add titanium(IV) isopropoxide dropwise. The mixture is then stirred at room temperature for a period of 8-10 hours to ensure the complete formation of the imine intermediate.

-

Following the imine formation, solid sodium borohydride is added portion-wise to the reaction mixture. The resulting mixture is stirred for an additional 7-8 hours at ambient temperature.

-

Upon completion of the reduction, the reaction is quenched by the careful addition of 2M aqueous ammonia.

-

The resulting inorganic precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The organic layer from the filtrate is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation if required.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C4H11N | [5] |

| Molecular Weight | 73.14 g/mol | [5] |

| Boiling Point | 61-63 °C | [1][6] |

| Density | 0.713 g/mL at 25 °C | |

| Refractive Index | n20/D 1.394 | |

| Flash Point | -32 °C | [7] |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | Predicted shifts can be used for characterization.[6][8] |

| ¹³C NMR | Predicted shifts can be used for characterization.[9] |

| IR Spectrum | Characteristic N-H and C-N stretching frequencies are expected. |

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and workflow of the this compound synthesis.

Caption: Reductive amination pathway for this compound synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. This compound [chembk.com]

- 2. 627-35-0 | N-Methyl-n-propylamine [chemindex.com]

- 3. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 5. N-甲基丙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 627-35-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound(627-35-0) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of N-Methylpropylamine: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Methylpropylamine (C₄H₁₁N), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the key spectroscopic data for this compound, a secondary amine with applications in various chemical syntheses. The following sections present detailed quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₁₁N, with a molecular weight of 73.14 g/mol .[1] The spectroscopic data presented below provides unambiguous evidence for its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired on a BRUKER AC-300 spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data reveals four distinct proton environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 2.41 | t | 2H | -CH₂-N |

| 2.29 | s | 3H | N-CH₃ |

| 1.45 | sext | 2H | -CH₂-CH₂-N |

| 0.89 | t | 3H | CH₃-CH₂- |

| 1.0 (approx.) | br s | 1H | N-H |

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 54.3 | -CH₂-N |

| 36.5 | N-CH₃ |

| 23.3 | -CH₂-CH₂-N |

| 11.8 | CH₃-CH₂- |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The main absorption bands are indicative of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch |

| 2958 | Strong | C-H Stretch (Aliphatic) |

| 2931 | Strong | C-H Stretch (Aliphatic) |

| 2872 | Strong | C-H Stretch (Aliphatic) |

| 1460 | Medium | C-H Bend (CH₂) |

| 1125 | Medium | C-N Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides key information for structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 73 | 30 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [M - CH₃]⁺ |

| 44 | 85 | [CH₃CH₂NHCH₃]⁺ |

| 30 | 40 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (Bruker AC-300)

Sample Preparation: A dilute solution of this compound was prepared in a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: Bruker AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C.

-

Pulse Program: Standard single-pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C.

-

Acquisition: A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Bruker Tensor 27 with ATR)

Sample Preparation: A small drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.

Instrument Parameters:

-

Spectrometer: Bruker Tensor 27 FT-IR Spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

-

Data Acquisition: The sample spectrum was acquired, and the background was automatically subtracted by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

GC Conditions:

-

Gas Chromatograph: Coupled to a mass spectrometer.

-

Column: A suitable capillary column for the analysis of volatile amines (e.g., a polar column).

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Program: A temperature program was used to ensure separation of the analyte from any impurities, starting at a low temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: A typical scan range of m/z 20-200 was used to detect the molecular ion and relevant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Reaction of N-Methylpropylamine with Aldehydes: Mechanisms and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of the secondary amine N-methylpropylamine with aldehydes is a cornerstone of synthetic organic chemistry, primarily proceeding through two key mechanistic pathways: enamine formation and reductive amination. These reactions are fundamental in the construction of complex organic molecules and are of particular significance in the synthesis of pharmaceutical compounds. Understanding the nuances of these mechanisms, including reaction kinetics, yields, and experimental conditions, is critical for the efficient development of novel therapeutics. Furthermore, the metabolic fate of this compound moieties within drug molecules, often involving enzymatic oxidation by cytochrome P450, presents a crucial consideration for drug design and development, influencing pharmacokinetic profiles and potential drug-drug interactions. This technical guide provides a comprehensive overview of these core concepts, supported by experimental protocols and data, to inform and guide researchers in the field.

Core Reaction Mechanisms

The interaction between this compound and aldehydes is dictated by the nature of the reaction conditions and the reagents employed. The two primary outcomes are the formation of enamines or the synthesis of tertiary amines via reductive amination.

Enamine Formation

The reaction between an aldehyde and a secondary amine like this compound, typically under acidic catalysis, leads to the formation of an enamine.[1] This reaction is a reversible condensation process where a molecule of water is eliminated.[1]

The mechanism commences with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine generates an iminium ion. Since the nitrogen in this intermediate lacks a proton, a proton is instead removed from an adjacent carbon atom, leading to the formation of the enamine and regeneration of the acid catalyst.[1][2] The rate-determining step in enamine formation is generally the dehydration of the carbinolamine to form the C=N bond.[2]

dot graph Enamine_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Aldehyde [label="Aldehyde (R-CHO)"]; NMP [label="this compound"]; Carbinolamine [label="Carbinolamine Intermediate"]; Iminium [label="Iminium Ion"]; Enamine [label="Enamine"]; Water [label="H₂O", shape=circle, style=filled, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

Aldehyde -> Carbinolamine [label="+ this compound"]; NMP -> Carbinolamine; Carbinolamine -> Iminium [label="- H₂O\n(Acid-catalyzed)"]; Iminium -> Enamine [label="- H⁺"]; Iminium -> Water [style=invis]; } dot Figure 1: General mechanism of enamine formation from an aldehyde and this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of tertiary amines from a secondary amine and an aldehyde.[3] This one-pot reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent present in the reaction mixture.

The mechanism is initiated by the same steps as enamine formation, leading to the generation of the iminium ion. However, in the presence of a reducing agent, this electrophilic intermediate is readily reduced to form the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde.[3]

dot graph Reductive_Amination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Aldehyde [label="Aldehyde (R-CHO)"]; NMP [label="this compound"]; Iminium [label="Iminium Ion"]; Tertiary_Amine [label="Tertiary Amine"]; Reducing_Agent [label="Reducing Agent\n(e.g., STAB)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Aldehyde -> Iminium [label="+ this compound\n- H₂O"]; NMP -> Iminium; Iminium -> Tertiary_Amine; Reducing_Agent -> Tertiary_Amine [label="Reduction"]; } dot Figure 2: General workflow for the reductive amination of an aldehyde with this compound.

Quantitative Data and Experimental Protocols

While general principles are well-established, specific quantitative data for the reaction of this compound with various aldehydes can be influenced by factors such as the nature of the aldehyde, solvent, temperature, and catalyst. The following tables summarize representative data and a detailed experimental protocol is provided.

Table 1: Reductive Amination Yields of Various Aldehydes with Amines

| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes | Nitroarenes | Formic Acid / Au/TiO₂-R | Water | Moderate | [3] |

| Halogenated Aldehydes | Ammonia | H₂ / Fe/(N)SiC catalyst | Aqueous Ammonia | >75 | [4] |

| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-containing composites | - | 72-96 | [4] |

Note: Data for this compound is limited in readily available literature; the table provides examples for similar reductive amination reactions to illustrate typical yields.

Detailed Experimental Protocol: Synthesis of 4-[Methyl(propyl)amino]benzaldehyde

This protocol outlines a two-step synthesis involving a reductive amination followed by formylation.

Step 1: Reductive Amination of 4-Fluorobenzaldehyde with this compound

-

Materials: 4-Fluorobenzaldehyde, this compound, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM).

-

Add this compound (1.2 eq) to the solution.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-methyl-N-propyl-4-aminobenzene, which can be purified by column chromatography.

-

Step 2: Formylation to 4-[Methyl(propyl)amino]benzaldehyde

-

Materials: N-methyl-N-propyl-4-aminobenzene (from Step 1), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), 1 M Sodium hydroxide solution, Ethyl acetate, Anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask cooled in an ice bath, add N,N-Dimethylformamide (DMF) (5.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Add the N-methyl-N-propyl-4-aminobenzene (1.0 eq) from Step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a 1 M sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography (eluent: ethyl acetate/hexanes mixture) to yield 4-[Methyl(propyl)amino]benzaldehyde.

-

Relevance in Drug Development and Metabolism

The this compound moiety is present in various biologically active compounds and is of significant interest to drug development professionals.[5][6] Its incorporation into a drug molecule can influence its pharmacological activity, physicochemical properties, and metabolic fate.

This compound in Pharmaceutical Compounds

While a comprehensive list of all drugs containing the this compound structure is extensive, this moiety can be found in various classes of therapeutic agents. Its presence can be a result of deliberate design to modulate receptor binding, improve pharmacokinetic properties, or as a consequence of a synthetic route employing this compound.

Metabolic Pathways: Cytochrome P450-Mediated N-Dealkylation

A critical aspect for drug development is understanding the metabolic stability of a drug candidate. N-alkylamines, including those with the this compound structure, are known substrates for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism.[7]

The primary metabolic pathway for many N-alkylamines is oxidative N-dealkylation.[8] This process involves the enzymatic hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a secondary amine and an aldehyde.[7] In the case of an this compound group, this can result in either demethylation (loss of a methyl group to form a secondary amine and formaldehyde) or depropylation (loss of a propyl group to form a secondary amine and propionaldehyde). The regioselectivity of this process can be influenced by the specific CYP isozyme involved and the overall structure of the drug molecule.

dot graph N_Dealkylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Drug [label="Drug with\nthis compound Moiety"]; CYP450 [label="Cytochrome P450\n(Oxidation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine\nIntermediate"]; Metabolite1 [label="N-Propylamine Metabolite\n+ Formaldehyde"]; Metabolite2 [label="N-Methylamine Metabolite\n+ Propionaldehyde"];

Drug -> Carbinolamine; CYP450 -> Carbinolamine; Carbinolamine -> Metabolite1 [label="Demethylation"]; Carbinolamine -> Metabolite2 [label="Depropylation"]; } dot Figure 3: Cytochrome P450-mediated N-dealkylation of a drug containing an this compound moiety.

Understanding the potential for N-dealkylation is crucial for predicting a drug's half-life, potential for the formation of active or inactive metabolites, and the possibility of drug-drug interactions through competition for CYP enzymes. For instance, the metabolism of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a monoamine oxidase inhibitor, results in both demethylation and depropargylation products.[9]

Conclusion

The reaction of this compound with aldehydes provides a versatile and powerful toolkit for synthetic chemists, enabling the construction of a wide array of nitrogen-containing compounds. A thorough understanding of the underlying mechanisms of enamine formation and reductive amination is essential for optimizing reaction conditions and achieving desired synthetic outcomes. For professionals in drug development, a deeper appreciation of these reactions is not only relevant for the synthesis of new chemical entities but also for understanding the metabolic pathways that will influence the efficacy and safety of a potential drug candidate. The interplay between synthetic chemistry and metabolic processes underscores the importance of a holistic approach in the journey from molecule to medicine.

References

- 1. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 627-35-0: N-Methyl-n-propylamine | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of N-Methylpropylamine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of N-Methylpropylamine (NMP). While extensive experimental data on NMP is available, this document focuses on the computational methodologies that can elucidate its electronic structure, conformational landscape, and potential reaction pathways. By leveraging quantum chemical calculations, we can gain deeper insights into the nucleophilic and basic properties of NMP, which are crucial for its application in chemical synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. This guide outlines the pertinent theoretical background, details computational protocols, and presents illustrative data in a structured format to facilitate understanding and further research.

Introduction

This compound (CH₃CH₂CH₂NHCH₃), a secondary amine, is a versatile building block in organic synthesis.[1][2] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics. Understanding the subtle interplay of steric and electronic effects within the molecule is paramount for predicting its behavior in chemical reactions. Theoretical and computational chemistry offer powerful tools to investigate these properties at a molecular level, providing insights that complement experimental findings.

This whitepaper will explore the application of quantum chemical methods to characterize the reactivity of this compound. We will discuss the foundational concepts of conformational analysis, the calculation of reactivity descriptors, and the mapping of potential energy surfaces for representative reactions. The methodologies and illustrative data presented herein are intended to serve as a practical guide for researchers engaged in the study of amine reactivity and its application in various fields, including drug development.

Theoretical Methodologies

The computational investigation of this compound's reactivity involves a multi-step process, beginning with the determination of its stable conformations and culminating in the exploration of its reaction mechanisms.

Conformational Analysis

The flexibility of the propyl chain in this compound gives rise to multiple conformers. Identifying the global minimum energy structure and the relative energies of other stable conformers is crucial, as the reactivity can be conformation-dependent.

Experimental Protocol: A conformational search can be performed using a combination of molecular mechanics and quantum mechanical methods.

-

Initial Search: A systematic or stochastic conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to generate a large number of possible conformers.

-

Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial search are then subjected to geometry optimization and frequency calculations at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Final Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain highly accurate relative energies.

Reactivity Descriptors

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule.

Experimental Protocol: Following the identification of the lowest energy conformer, a series of calculations are performed to obtain the following reactivity descriptors:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

-

Electrostatic Potential (ESP): The ESP is calculated and mapped onto the electron density surface to identify regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively.

-

Fukui Functions: These functions are used to describe the change in electron density when an electron is added to or removed from the system, providing a more detailed picture of local reactivity.

Reaction Mechanism Studies

Theoretical calculations can be used to model the reaction of this compound with various electrophiles, providing detailed information about the reaction pathway, including transition states and activation energies.

Experimental Protocol:

-

Reactant and Product Optimization: The geometries of the reactants (this compound and the electrophile) and the expected products are optimized.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculations: Vibrational frequency calculations are performed on all stationary points (reactants, products, and transition states) to confirm their nature (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed from the transition state to confirm that it connects the desired reactants and products.

Illustrative Results and Discussion

The following tables summarize hypothetical quantitative data that could be obtained from a theoretical study of this compound, based on typical results for similar amines.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.30 |

Energies calculated at the CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d) level of theory.

Table 2: Calculated Reactivity Descriptors for this compound (Global Minimum Conformer)

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| ESP Minimum (on Nitrogen) | -45.2 kcal/mol |

Calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 3: Activation and Reaction Energies for the Methylation of this compound with Methyl Iodide

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15.8 |

| Reaction Energy (ΔErxn) | -25.3 |

Calculated at the M06-2X/def2-TZVP level of theory, including solvent effects (PCM, water).

Visualizing Computational Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate a typical computational workflow for studying this compound reactivity and a representative reaction pathway.

References

N-Methylpropylamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpropylamine (CH₃CH₂CH₂NHCH₃), a secondary amine, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is scarce in publicly available literature, this document extrapolates its expected solubility based on established chemical principles and the behavior of analogous amines. Furthermore, this guide details a robust experimental protocol for the precise determination of its solubility and presents logical workflows for solubility assessment.

Core Principles of Amine Solubility

The solubility of an amine in an organic solvent is primarily dictated by the interplay of several factors:

-

Polarity: The "like dissolves like" principle is the cornerstone of solubility prediction. This compound possesses a polar amino group capable of hydrogen bonding, and non-polar alkyl chains. Its overall moderate polarity suggests good solubility in a wide range of solvents.

-

Hydrogen Bonding: The secondary amine group in this compound can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents for this amine.

-

Molecular Size and Shape: The relatively small molecular size of this compound allows it to be readily solvated by a variety of solvent molecules.

-

Intermolecular Forces: Van der Waals forces between the alkyl chains of the amine and the solvent molecules also contribute to the overall solubility.

Predicted Solubility of this compound

Based on the aforementioned principles and qualitative information from various chemical data sources, the expected solubility of this compound in common organic solvents is summarized below. It is anticipated to be miscible or highly soluble in most common organic solvents, with lower solubility in non-polar aliphatic hydrocarbons.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding interactions between the amine and the hydroxyl group of the alcohol.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble to Miscible | Ethers can act as hydrogen bond acceptors, interacting with the N-H group of the amine.[1] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Highly Soluble to Miscible | The polar carbonyl group of ketones can interact with the polar amine. |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents are polar and can effectively solvate the amine. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar than other classes, the polarizability of the aromatic ring allows for interaction. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | The non-polar nature of these solvents leads to weaker interactions with the polar amine group.[1] |

| Amides | Dimethylformamide (DMF) | Highly Soluble to Miscible | DMF is a highly polar aprotic solvent that can effectively solvate the amine. |

| Esters | Ethyl acetate | Highly Soluble | The polar ester group can interact with the amine. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent.

Objective: To determine the mass of this compound that dissolves in a given mass of a specific organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent and amine)

-

Glassware (pipettes, beakers)

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh a glass vial.

-

Add a known mass of the organic solvent to the vial.

-

Add an excess of this compound to the solvent. The solution should be heterogeneous, with a visible excess of the amine.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows the solvent to become fully saturated with the amine.

-

-

Separation of Saturated Solution:

-

Stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known mass of the clear, supernatant (saturated solution) using a syringe. It is critical not to disturb the undissolved layer.

-

To ensure no undissolved droplets are transferred, the withdrawn sample can be passed through a syringe filter.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the known mass of the saturated solution into the evaporating dish and record the total mass.

-

Gently heat the evaporating dish in a fume hood to evaporate the volatile organic solvent, leaving behind the dissolved this compound. The temperature should be kept below the boiling point of the amine to avoid loss of the solute.

-

Once the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the heating, cooling, and weighing cycle until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Signaling Pathways

As a simple aliphatic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as complex biomolecules or drugs. Its biological effects, if any, would more likely be related to its basicity or non-specific interactions with cell membranes.

Conclusion

This compound is predicted to be a highly versatile amine with excellent solubility in a broad array of common organic solvents, particularly those with polar characteristics. While precise, publicly available quantitative data is limited, the principles of chemical interactions strongly support its miscibility or high solubility in alcohols, ethers, ketones, and other polar organic media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The continued investigation into the physicochemical properties of such fundamental chemical building blocks is essential for advancing research and development in the pharmaceutical and chemical industries.

References

Thermochemical Properties of N-Methylpropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylpropylamine. Due to the limited availability of experimental data for this compound, this document also includes data for structurally similar secondary amines, such as diethylamine and dipropylamine, to provide a comparative context for researchers. Additionally, detailed, generalized experimental protocols for determining key thermochemical properties are presented to facilitate future research and data generation for this compound.

Physicochemical Properties of this compound

This compound is a secondary amine with the chemical formula C₄H₁₁N. It is a colorless liquid at room temperature and possesses a characteristic amine-like odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁N | [1] |

| Molar Mass | 73.14 g/mol | [1] |

| Boiling Point | 61-63 °C | [3] |

| Density | 0.713 g/mL at 25 °C | [3] |

| Vapor Pressure | 160 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.394 | [3] |

| Melting Point | -60.4 °C (estimate) | [1] |

| Flash Point | -25 °F | [1] |

| pKa | 10.76 ± 0.10 (Predicted) | [1] |

Thermochemical Data

Table 2: Thermochemical Properties of Diethylamine and Dipropylamine

| Property | Diethylamine ((C₂H₅)₂NH) | Dipropylamine ((C₃H₇)₂NH) | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | -103.7 kJ/mol (liquid) | -156.1 to -153.1 kJ/mol | [4][5] |

| -72.2 kJ/mol (gas) | [4] | ||

| Standard Molar Entropy (S°) | 173.85 J/mol·K (liquid) | Not Available | [6] |

| Liquid Heat Capacity (Cp) | 169.2 J/mol·K | Not Available | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | Not Available | |

| Standard Enthalpy of Combustion (ΔcH°) | Not Available | -4351.5 to -4348.9 kJ/mol | [5] |

Experimental Protocols for Thermochemical Property Determination

The following sections outline generalized experimental methodologies for determining the key thermochemical properties of liquid amines like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry:

Caption: Workflow for Bomb Calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is encapsulated in a volatile-liquid-compatible container (e.g., a gelatin capsule) to prevent evaporation.[7]

-

Bomb Assembly: The capsule is placed in a crucible inside the bomb. A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample.[8]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[9]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant initial temperature (Ti) is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum value (Tf) and starts to cool.[10]

-

Corrections and Calculations: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any incomplete combustion products (e.g., nitric acid formed from residual nitrogen).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Entropy via Adiabatic and Differential Scanning Calorimetry

Heat capacity and entropy can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for DSC:

Caption: Workflow for Differential Scanning Calorimetry.

Methodology for Adiabatic Calorimetry:

-

Calorimeter Loading: A known mass of this compound is loaded into a sealed adiabatic calorimeter vessel.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).[11]

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated from the energy input and the temperature change. This is repeated over a range of temperatures.

-

Entropy Calculation: The standard molar entropy (S°) is determined by integrating the heat capacity data from absolute zero (using extrapolations for very low temperatures) up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Methodology for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan to prevent volatilization. An empty sealed pan is used as a reference.[12]

-

Instrument Setup and Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a controlled rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.[13]

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[14]

-

Entropy Calculation: Similar to adiabatic calorimetry, the entropy is calculated by integrating the heat capacity data.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) is typically not measured directly but is calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

Where:

-

ΔfG° is the standard Gibbs free energy of formation.

-

ΔfH° is the standard enthalpy of formation (determined from bomb calorimetry).

-

T is the standard temperature (298.15 K).

-

ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound is determined from heat capacity measurements.

Logical Relationship for Calculating ΔfG°:

Caption: Calculation of Gibbs Free Energy of Formation.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided a comparative analysis of thermochemical data using closely related secondary amines. While direct experimental thermochemical data for this compound is currently lacking, the generalized experimental protocols detailed herein offer a clear pathway for researchers to obtain this critical information. The determination of the enthalpy of formation, entropy, and heat capacity is fundamental for a complete thermodynamic characterization, which is essential for applications in chemical synthesis, reaction modeling, and drug development. The data and methodologies presented in this guide are intended to be a valuable resource for scientists and researchers working with this and similar compounds.

References

- 1. This compound [chembk.com]

- 2. This compound | C4H11N | CID 12315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 96 627-35-0 [sigmaaldrich.com]

- 4. diethylamine [chemister.ru]

- 5. Dipropylamine - Wikipedia [en.wikipedia.org]

- 6. Dimethylamine [webbook.nist.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. pubs.aip.org [pubs.aip.org]

The Genesis of a Key Amine: An In-depth Technical Guide to the Discovery and Synthesis of N-Methylpropylamine

For Immediate Release

[City, State] – A comprehensive technical guide detailing the discovery, history, and synthesis of N-Methylpropylamine (NMP) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough examination of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and visualizations of the chemical pathways.

This compound, a secondary amine with the chemical formula C₄H₁₁N, is a versatile building block in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals. Its structural simplicity belies a rich history of synthetic methodology development, reflecting broader trends in organic chemistry over the past century.

A Historical Perspective on the Synthesis of this compound

-

The Eschweiler-Clarke Reaction: Developed in the early 20th century by Wilhelm Eschweiler and Hans Thacher Clarke, this reaction provides a method for the methylation of primary or secondary amines.[1] The use of formic acid and formaldehyde to install methyl groups on a propylamine backbone represents a classic and historically significant route to this compound.[2][3]

-

The Leuckart-Wallach Reaction: Named after Rudolf Leuckart and Otto Wallach, this reaction, first reported by Leuckart in 1885, offers a method for the reductive amination of carbonyl compounds.[4][5][6] The reaction of propanal with an appropriate amine source in the presence of formic acid or formamide derivatives provides a pathway to this compound.[7]

-

Direct N-Alkylation: This fundamental reaction involves the direct treatment of a primary amine, in this case, propylamine, with a methylating agent such as methyl iodide. While conceptually straightforward, this method can be challenging to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[8][9]

These foundational methods paved the way for more modern and refined synthetic approaches, offering improved yields, selectivity, and milder reaction conditions.

Core Synthetic Methodologies

This guide details four primary methods for the synthesis of this compound, providing a comparative analysis of their protocols and outcomes.

Reductive Amination of Propanal with Methylamine

Reductive amination is a widely used and versatile method for the formation of amines.[10] In this approach, propanal is reacted with methylamine to form an intermediate imine, which is then reduced in situ to yield this compound.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

-

To a solution of propanal (1 equivalent) in a suitable solvent such as methanol, methylamine (1-1.2 equivalents) is added at room temperature.

-

The mixture is stirred for a period to allow for the formation of the imine intermediate.

-

A reducing agent, such as sodium borohydride or hydrogen gas with a catalyst (e.g., Palladium on carbon), is then introduced to the reaction mixture.

-

The reaction is monitored until completion, typically by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and distillation.

Eschweiler-Clarke Reaction of Propylamine

The Eschweiler-Clarke reaction offers a classic method for the methylation of primary amines using an excess of formic acid and formaldehyde.[1][2]

Experimental Protocol:

-

Propylamine (1 equivalent) is mixed with an excess of aqueous formaldehyde (typically 37% solution).

-

An excess of formic acid (90-100%) is then added to the mixture.

-

The reaction mixture is heated to reflux, typically between 80-100 °C, for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

-

After cooling, the excess acid is neutralized with a base (e.g., NaOH or KOH).

-

The this compound is then extracted with an organic solvent and purified by distillation.

N-Alkylation of Propylamine with a Methylating Agent

Direct N-alkylation involves the reaction of propylamine with a methylating agent, such as methyl iodide.[8]

Experimental Protocol:

-

Propylamine (1 equivalent) is dissolved in a suitable solvent, often a polar aprotic solvent like acetonitrile or DMF.

-

A base, such as potassium carbonate or triethylamine, is added to neutralize the hydroiodic acid formed during the reaction.

-

Methyl iodide (1-1.1 equivalents) is added to the mixture, typically at room temperature.

-

The reaction is stirred for a specified period until the starting material is consumed.

-

The reaction mixture is then worked up by filtering the solid byproducts, followed by extraction and distillation of the crude product to obtain pure this compound.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction utilizes formamide or ammonium formate to reductively aminate a carbonyl compound.[4]

Experimental Protocol:

-

Propanal (1 equivalent) is heated with an excess of formamide or ammonium formate.

-

The reaction is typically carried out at elevated temperatures, often between 160-185 °C, for several hours.

-

The intermediate N-formylpropylamine is formed, which is then hydrolyzed, usually by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.

-

The final product is isolated by neutralization, extraction, and distillation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on factors such as desired yield, purity, available starting materials, and scalability.

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Reductive Amination | Propanal, Methylamine | NaBH₄, H₂/Pd-C | 70-90 | High yield, mild conditions, good selectivity. | Requires handling of potentially hazardous reducing agents. |

| Eschweiler-Clarke | Propylamine | Formaldehyde, Formic Acid | 60-80 | Avoids over-alkylation, uses inexpensive reagents. | Requires high temperatures, potential for side reactions.[2] |

| N-Alkylation | Propylamine | Methyl Iodide, Base | 40-60 | Simple procedure. | Difficult to control selectivity, risk of over-alkylation.[8] |

| Leuckart-Wallach | Propanal | Formamide/Ammonium Formate | 50-70 | Uses readily available reagents. | Requires very high temperatures, often produces N-formylated byproducts.[7] |

Physicochemical and Spectroscopic Data of this compound

For the purpose of characterization and quality control, the following data for this compound is provided.[11][12][13]

| Property | Value |

| Molecular Formula | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol [11] |

| Boiling Point | 61-63 °C |

| Density | 0.713 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.394 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 2.42 (s, 3H, N-CH₃), 2.37 (t, 2H, N-CH₂), 1.48 (sextet, 2H, CH₂), 0.91 (t, 3H, CH₃) ppm.[11][14]

-

¹³C NMR (CDCl₃): δ 54.5 (N-CH₂), 36.5 (N-CH₃), 23.3 (CH₂), 11.7 (CH₃) ppm.[11]

-

IR (neat): ν 3280 (N-H stretch), 2960, 2930, 2870 (C-H stretch) cm⁻¹.[11]

-

Mass Spectrometry (EI): m/z 73 (M+), 58, 44.[15]

This in-depth guide serves as a valuable resource for chemists and researchers, providing a solid foundation for the synthesis and understanding of this compound. The detailed protocols and comparative data will aid in the selection of the most appropriate synthetic strategy for their specific needs.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. This compound | C4H11N | CID 12315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-メチルプロピルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound(627-35-0) 1H NMR [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: N-Methylpropylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpropylamine, a secondary amine, serves as a versatile reagent and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its nucleophilic nature allows for its incorporation into molecular scaffolds to modulate physicochemical properties such as lipophilicity, basicity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model pharmaceutical compound, an analogue of the local anesthetic lidocaine.

Application: Synthesis of a Lidocaine Analogue

This compound can be utilized in the synthesis of amide-type local anesthetics. The general synthetic strategy involves the nucleophilic substitution of a halide from an α-halo-N-arylacetamide intermediate with this compound. This reaction introduces the N-methylpropylamino group, which is crucial for the anesthetic activity of the resulting molecule.

Mechanism of Action of Local Anesthetics

Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials. The result is a transient and localized loss of sensation.

Caption: Mechanism of action of local anesthetics.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide

This protocol describes the synthesis of a lidocaine analogue using this compound. The synthesis proceeds in two main steps: 1) the acylation of 2,6-dimethylaniline with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and 2) the nucleophilic substitution of the chloride with this compound.

Materials and Equipment

-

2,6-dimethylaniline

-

2-chloroacetyl chloride

-

This compound

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

-

Standard laboratory glassware

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous acetone (100 mL).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous acetone (20 mL) to the stirred mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Upon completion, filter the reaction mixture to remove potassium carbonate and other salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide

Caption: Workflow for the synthesis of the final lidocaine analogue.

Procedure:

-

Dissolve the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) from Step 1 in anhydrous acetone (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Add this compound (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC (9:1 ethyl acetate:methanol).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the lidocaine analogue.

| Parameter | Step 1: Acylation | Step 2: Amination |